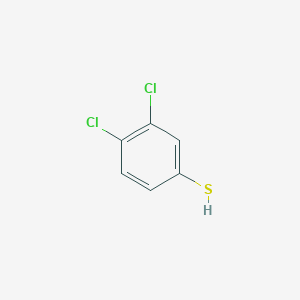

3,4-Dichlorothiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJZDPKMMZXSKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207292 | |

| Record name | 3,4-Dichlorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5858-17-3 | |

| Record name | 3,4-Dichlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5858-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005858173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dichlorothiophenol: Synthesis, Reactions, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3,4-Dichlorothiophenol (CAS No. 5858-17-3), a critical organosulfur intermediate in the fields of pharmaceutical and agrochemical synthesis. This document delves into its physicochemical properties, provides detailed, field-proven protocols for its synthesis and key reactions, and explores its applications as a strategic building block in drug discovery. Emphasis is placed on the causal reasoning behind experimental choices, ensuring that researchers, scientists, and drug development professionals can leverage this molecule to its full potential. The guide includes detailed safety and handling procedures, spectroscopic data interpretation, and visual workflows to facilitate both theoretical understanding and practical application.

Introduction and Molecular Overview

This compound, systematically named 3,4-dichlorobenzenethiol, is a halogenated aromatic thiol that has garnered significant interest as a versatile building block in organic synthesis.[1] Its structure, featuring a benzene ring substituted with two chlorine atoms and a nucleophilic thiol group, provides a unique combination of reactivity and stability.[1] The electron-withdrawing nature of the chlorine atoms increases the acidity of the thiol proton (predicted pKa ≈ 5.35), rendering the corresponding thiophenolate a moderately reactive and selective nucleophile.[2] This property is instrumental in its primary applications: the formation of thioether linkages in complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers.[3][4] This guide aims to serve as a principal resource for scientists, providing the technical depth necessary for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

The reliable identification and characterization of this compound are paramount for its successful application. Its physical properties are summarized in the table below, and its spectral characteristics are discussed in detail.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5858-17-3 | |

| Molecular Formula | C₆H₄Cl₂S | [5] |

| Molecular Weight | 179.07 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | 119-120 °C at 10 mmHg | |

| Density | 1.407 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.623 | [6] |

| Odor | Pervasive stench | [7][8] |

| Solubility | Insoluble in water; soluble in organic solvents like Dichloromethane, THF, DMF. | [9] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a summary of expected spectral data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

The proton at C2 (ortho to the -SH group) will likely appear as a doublet.

-

The proton at C5 (between the two Cl atoms) will likely appear as a doublet of doublets.

-

The proton at C6 (ortho to the -SH group) will likely appear as a doublet.

-

The thiol proton (-SH) typically appears as a singlet between 3.0-4.0 ppm, although its position can vary with concentration and solvent.[10]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show six signals for the six aromatic carbons. The carbon atom attached to the sulfur (C1) will be distinct, as will the two carbons attached to chlorine (C3, C4).[11] The remaining three carbons (C2, C5, C6) will also have unique chemical shifts. All spectral data can be found on databases such as SpectraBase.[6][11]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key information about functional groups.

-

A characteristic, sharp, and relatively weak absorption band for the S-H stretching vibration is expected around 2550-2600 cm⁻¹ .[12] The presence of this peak is a strong indicator of the thiol group.

-

C-H stretching vibrations for the aromatic ring will appear above 3000 cm⁻¹.

-

C=C stretching vibrations within the aromatic ring will be visible in the 1450-1600 cm⁻¹ region.

-

Strong absorptions corresponding to C-Cl stretching can be expected in the fingerprint region.

-

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 178.[6] Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments, with M+2 and M+4 peaks. Common fragment ions would include the loss of the thiol group or chlorine atoms.[6]

Synthesis of this compound

The most reliable and scalable synthesis of aryl thiols often proceeds through the reduction of the corresponding arylsulfonyl chloride. This method generally provides high yields of a pure product.[7] The precursor, 3,4-dichlorobenzenesulfonyl chloride, can be synthesized via chlorosulfonation of 1,2-dichlorobenzene.[13]

Workflow: Synthesis via Reduction of Sulfonyl Chloride

Caption: Synthesis pathway from 1,2-dichlorobenzene to this compound.

Detailed Experimental Protocol: Reduction of 3,4-Dichlorobenzenesulfonyl Chloride

This protocol is adapted from a general and robust procedure for thiophenol synthesis published in Organic Syntheses.[7]

Materials:

-

3,4-Dichlorobenzenesulfonyl Chloride

-

Concentrated Sulfuric Acid (H₂SO₄, sp. gr. 1.84)

-

Zinc Dust (90% or higher purity)

-

Ice

-

Calcium Chloride (anhydrous, for drying)

-

Equipment: Large round-bottomed flask, mechanical stirrer, thermometer, addition funnel, steam distillation apparatus.

Procedure:

-

Reaction Setup: In a 2 L round-bottomed flask equipped with a mechanical stirrer and a thermometer, prepare a cooling bath of ice and salt.

-

Acid Preparation: Carefully add 240 g (130 mL) of concentrated sulfuric acid to 720 g of cracked ice. Stir until the mixture is homogeneous and cooled to between -5 °C and 0 °C.

-

Substrate Addition: With vigorous stirring, slowly add 60 g (0.24 mol) of 3,4-dichlorobenzenesulfonyl chloride. The sulfonyl chloride should be added in small portions to ensure it becomes finely divided in the cold acid mixture. Maintain the temperature below 0 °C.

-

Reduction: Begin the portion-wise addition of 120 g of zinc dust. Causality: This addition is highly exothermic; add the zinc dust at a rate that strictly maintains the reaction temperature at or below 0 °C. Low temperatures are critical to prevent side reactions and ensure a high yield.[7] The zinc reduces the sulfonyl chloride to the zinc thiophenolate salt. This step may take 30-60 minutes.

-

Reaction Completion: After all the zinc has been added, remove the cooling bath and allow the mixture to warm. Then, gently heat the mixture using a heating mantle to approximately 50-60 °C for 4-6 hours. This heating step ensures the reaction goes to completion.

-

Work-up and Isolation: The product, this compound, is volatile with steam. Set up a steam distillation apparatus and distill the reaction mixture. The thiophenol will co-distill with water.

-

Purification: Separate the organic layer (the product) from the aqueous distillate using a separatory funnel. Dry the crude product over anhydrous calcium chloride.

-

Final Distillation: Purify the dried product by vacuum distillation (b.p. 119-120 °C/10 mmHg) to yield pure this compound.[6]

Key Reactions and Synthetic Applications

The thiol group is a versatile functional handle for a variety of chemical transformations. The most common and synthetically useful reaction for this compound is S-alkylation to form stable thioethers.

S-Alkylation (Williamson Thioether Synthesis)

S-alkylation is a nucleophilic substitution reaction where the thiophenolate anion attacks an alkyl halide (or other electrophile with a suitable leaving group) to form a thioether. This reaction is fundamental in linking the 3,4-dichlorophenyl moiety to other molecules.[14]

Workflow: General S-Alkylation Reaction

Caption: General workflow for the S-alkylation of this compound.

Detailed Experimental Protocol: Synthesis of a Benzyl Thioether

This protocol provides a representative procedure for the S-alkylation of this compound with benzyl bromide.[3][5]

Materials:

-

This compound

-

Benzyl Bromide

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic thiophenol (pKa ≈ 5.35) to form the nucleophilic thiophenolate in situ. Using an anhydrous solvent prevents the base from being consumed by water.

-

Electrophile Addition: Add benzyl bromide (1.05 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting thiophenol.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine. Causality: The water wash removes the DMF solvent, while the brine wash helps to break any emulsions and remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure benzyl-(3,4-dichlorophenyl)-sulfane.

Role in Drug Discovery and Development

The 3,4-dichlorophenyl structural motif is a well-established pharmacophore found in numerous approved drugs. Its presence can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. While this compound itself is an intermediate, the resulting 3,4-dichlorophenylthioethers are of significant interest.

A prominent example of the importance of the 3,4-dichlorophenyl group is in the structure of Sertraline (Zoloft®), a widely prescribed selective serotonin reuptake inhibitor (SSRI).[8] The synthesis of Sertraline involves the key intermediate 4-(3,4-dichlorophenyl)-1-tetralone, underscoring the strategic value of this substitution pattern in constructing complex pharmaceutical agents.[9][15]

Conceptual Workflow: Role in Fragment-Based Drug Discovery

Caption: Conceptual role of this compound in a drug discovery workflow.

Furthermore, this compound has been employed in biochemical research as a trapping agent for reactive electrophilic metabolites generated during in vitro metabolism studies, aiding in the elucidation of metabolic pathways and potential toxicities of xenobiotics.[6] It has also been identified as an inhibitor of enzymes such as glyoxalase I and II, suggesting its potential as a probe for investigating metabolic pathways.[13]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.

Table 2: Hazard Identification and Safety Precautions

| Hazard Category | GHS Classification and Statement | Recommended Precautions | Source(s) |

| Acute Toxicity | Warning: H302 - Harmful if swallowed. | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. | [15] |

| Skin Irritation | Warning: H315 - Causes skin irritation. | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice. | [15] |

| Eye Irritation | Warning: H319 - Causes serious eye irritation. | Wear chemical safety goggles or a face shield. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [15] |

| Respiratory Irritation | May cause respiratory irritation. | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors. | [8] |

| Odor | Stench | All handling should be performed in a certified chemical fume hood to contain the unpleasant odor. | [7][8] |

Handling and Storage Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[15]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15] For long-term stability, it is recommended to store the contents under an inert atmosphere (e.g., argon) and under refrigeration.[15]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a high-value chemical intermediate with demonstrated utility in the synthesis of complex organic molecules. Its well-defined reactivity, particularly in the formation of thioethers, makes it a strategic component for researchers in medicinal chemistry and materials science. By understanding its properties, mastering its synthesis and reaction protocols, and adhering to strict safety procedures, scientists can effectively harness this compound to advance their research and development objectives. This guide provides the foundational knowledge and practical protocols to achieve that end.

References

-

Organic Syntheses Procedure. (n.d.). thiophenol. Organic Syntheses. Retrieved from [Link]

-

Taber, G. P., Pfisterer, D. M., & Colberg, J. C. (2004). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandelate: Key Intermediates in the Synthesis of Sertraline Hydrochloride. Organic Process Research & Development, 8(3), 385–388. Retrieved from [Link]

-

Neuland Laboratories. (n.d.). 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

Wiley-VCH. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Phenol <3,4-dichloro->, mono-TMS - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichlorobenzenethiol. National Center for Biotechnology Information. Retrieved from [Link]

-

Mandal, A. K., & Banerjee, A. (2014). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Electronic Supplementary Information, The Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). O-2-NAPHTHYL DIMETHYLTHIOCARBAMATE and 2-NAPHTHALENETHIOL. Organic Syntheses. Retrieved from [Link]

-

Organic Syntheses Procedure. (2023). Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

Sources

- 1. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3,4-Dichlorobenzenethiol | C6H4Cl2S | CID 79964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. datapdf.com [datapdf.com]

- 9. 4-(3,4-Dichlorophenyl)-1-tetralone Online | 4-(3,4-Dichlorophenyl)-1-tetralone Manufacturer and Suppliers [scimplify.com]

- 10. rsc.org [rsc.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [guidechem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A-Z Guide to the Synthesis of 3,4-Dichlorothiophenol from 3,4-Dichloroaniline

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 3,4-Dichlorothiophenol, a key intermediate in the development of various pharmaceuticals and agrochemicals. The primary focus is on the robust and widely applicable Sandmeyer-type reaction, proceeding via the diazotization of 3,4-dichloroaniline and subsequent reaction with a sulfur source, specifically potassium ethyl xanthate. This document offers a deep dive into the reaction mechanism, a detailed, field-tested experimental protocol, purification and characterization techniques, and critical safety considerations. The content is tailored for researchers, chemists, and professionals in drug development, aiming to provide both the theoretical underpinnings and practical insights required for successful synthesis.

Introduction: Significance of this compound

Aryl thiols, or thiophenols, are a class of organosulfur compounds that serve as indispensable building blocks in organic synthesis. Their utility stems from the versatile reactivity of the thiol group, which can participate in a wide array of chemical transformations. Specifically, this compound is a crucial precursor for molecules with specific biological activities, finding applications in the synthesis of herbicides and various pharmaceutical agents.[1] The conversion of aromatic amines to thiophenols via diazonium salts is a classic and effective strategy to introduce a sulfur functional group onto an aromatic ring.[1][2]

The method detailed herein is a variation of the Leuckart thiophenol reaction, a reliable process that begins with the diazotization of an aniline derivative.[1][2] This guide will elucidate the conversion of 3,4-dichloroaniline into the corresponding diazonium salt, which is then reacted with potassium ethyl xanthate. The resulting xanthate ester intermediate is subsequently hydrolyzed under basic conditions to yield the target this compound.

The Chemical Pathway: Mechanism and Rationale

The overall transformation from 3,4-dichloroaniline to this compound is a multi-step process. Each step has specific requirements and underlying principles that are crucial for a successful outcome.

The synthesis can be broken down into three primary stages:

-

Diazotization: The conversion of the primary aromatic amine (3,4-dichloroaniline) into a diazonium salt.

-

Xanthate Formation: The reaction of the diazonium salt with potassium ethyl xanthate to form an aryl xanthate intermediate.

-

Hydrolysis: The cleavage of the xanthate intermediate to yield the final thiophenol product.

Stage 1: Diazotization of 3,4-Dichloroaniline

Diazotization is the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt.[3] Nitrous acid (HNO₂) is unstable and is therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[4]

The Causality Behind the Conditions:

-

Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, often violently, or react with water to form unwanted phenol byproducts.[4] Maintaining a low temperature ensures the stability of the diazonium salt until it is consumed in the next step.

-

Strong Acidic Medium: The presence of excess strong acid is essential to prevent the newly formed diazonium salt from coupling with unreacted aniline, which would lead to the formation of diazoamino compounds (triazenes). The acid also protonates nitrous acid, facilitating the formation of the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating agent.[3]

Stage 2 & 3: Xanthate Reaction and Hydrolysis

This stage is a modification of the Sandmeyer reaction, which typically uses copper(I) salts.[5][6][7] However, the reaction of diazonium salts with xanthates to form thiophenols can often proceed efficiently without a copper catalyst.[7][8]

The Causality Behind the Choices:

-

Potassium Ethyl Xanthate (PEX): This reagent serves as the sulfur nucleophile. It readily reacts with the electrophilic diazonium salt, displacing the dinitrogen group (N₂), which is an excellent leaving group due to its thermodynamic stability.[8] This forms an S-aryl xanthate intermediate.

-

Alkaline Hydrolysis: The S-(3,4-dichlorophenyl) O-ethyl dithiocarbonate (the aryl xanthate intermediate) is stable enough to be isolated but is typically hydrolyzed directly. Treatment with a strong base, such as sodium or potassium hydroxide, cleaves the xanthate ester, yielding the thiophenolate anion.

-

Acidic Workup: The final step is the acidification of the reaction mixture. This protonates the thiophenolate anion to generate the neutral this compound, which is often insoluble in the aqueous medium and can be extracted with an organic solvent.

The overall reaction mechanism is depicted below:

Caption: Experimental workflow for this compound synthesis.

Step 1: Preparation of the Diazonium Salt Solution

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 16.2 g (0.10 mol) of 3,4-dichloroaniline and 150 mL of water.

-

While stirring vigorously, slowly add 25 mL of concentrated hydrochloric acid. The aniline salt may precipitate.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Dissolve 7.2 g (0.104 mol) of sodium nitrite in 20 mL of water.

-

Add the sodium nitrite solution dropwise to the stirred aniline suspension over 30 minutes, ensuring the temperature does not rise above 5 °C. [4]6. After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. A clear solution of the diazonium salt should form. A slight excess of nitrous acid should be present (test with potassium iodide-starch paper, which will turn blue). If the test is negative, add a small amount of sodium nitrite solution until it is positive.

Step 2: Reaction with Potassium Ethyl Xanthate

-

In a separate 1 L flask, dissolve 17.6 g (0.11 mol) of potassium ethyl xanthate in 50 mL of water.

-

Warm this solution to 40-45 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the warm xanthate solution with vigorous stirring. [8]Nitrogen gas will evolve. The addition should take approximately 1-2 hours.

-

After the addition is complete, continue stirring for another 30 minutes at 40-45 °C to ensure the complete decomposition of the intermediate. [8]5. Cool the mixture to room temperature. A dense, reddish-brown oil (the crude aryl xanthate) should separate.

Step 3: Hydrolysis of the Xanthate Intermediate

-

Separate the crude aryl xanthate oil using a separatory funnel.

-

Place the crude oil in a 500 mL round-bottom flask. Add a solution of 12.0 g (0.30 mol) of sodium hydroxide in 150 mL of 95% ethanol.

-

Add a boiling chip and heat the mixture to reflux with stirring for 4-6 hours, or until a sample is completely soluble in water. [8]This indicates the hydrolysis is complete.

-

After reflux, distill off the majority of the ethanol on a steam bath.

Step 4: Workup and Isolation

-

Pour the cooled residue into 300 mL of cold water.

-

Extract the aqueous solution twice with 50 mL portions of diethyl ether to remove any non-acidic impurities. Discard the ether layers.

-

Cool the aqueous layer in an ice bath and cautiously acidify it to a pH of ~1 by slowly adding concentrated hydrochloric acid. The thiophenol will precipitate as an oil or solid.

-

Extract the product with three 100 mL portions of diethyl ether.

-

Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

Purification and Characterization

The crude product obtained after workup can be purified by vacuum distillation.

-

Expected Boiling Point: ~120 °C at 50 mmHg. [9]* Appearance: Clear, colorless to pale yellow liquid. [10]* Refractive Index: Approximately 1.6200 - 1.6260. [10] Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity (>96%) and the molecular weight (M⁺ = 178 g/mol for C₆H₄Cl₂S).

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and substitution pattern.

-

FT-IR Spectroscopy: To identify the characteristic S-H stretching vibration (typically around 2550 cm⁻¹).

Safety and Handling

-

3,4-Dichloroaniline: Highly toxic upon inhalation, ingestion, and skin contact. It is a suspected carcinogen and an environmental hazard. [11][12]* Sodium Nitrite: Strong oxidizing agent. Toxic if swallowed.

-

Diazonium Salts: Potentially explosive, especially when dry. Always keep in solution and at low temperatures.

-

Thiophenols: Possess a strong, unpleasant odor. Work should be conducted in a well-ventilated fume hood. They are also toxic.

-

General Precautions: All steps of this synthesis must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

Troubleshooting

-

Low Yield of Diazonium Salt: Ensure the temperature is strictly maintained below 5 °C. Incomplete diazotization can occur if insufficient acid or sodium nitrite is used.

-

Formation of Phenol Byproduct: This occurs if the diazonium salt solution is allowed to warm up. Maintain cold temperatures until the addition to the xanthate solution.

-

Incomplete Hydrolysis: If an oily layer persists after the hydrolysis step, the reflux time may need to be extended, or more base may be required.

-

Dark Product Color: The crude product can be dark due to side reactions. Purification by distillation is usually effective. If necessary, a preliminary wash of the ether solution with a dilute sodium bisulfite solution can help remove some colored impurities.

References

-

Leuckart thiophenol reaction - Wikipedia. Available at: [Link]

-

Leuckart Thiophenol Reaction - Organic Chemistry Portal. Available at: [Link]

- CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl - Google Patents.

-

Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal. Available at: [Link]

-

Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

What's the mechanism for turning Aniline into Thiophenol? : r/chemhelp - Reddit. Available at: [Link]

-

m-THIOCRESOL - Organic Syntheses Procedure. Available at: [Link]

-

Sandmeyer Reaction - SynArchive. Available at: [Link]

- WO2002030883A1 - Process for the preparation of thiophenols - Google Patents.

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 3,4-dichlorophenylisothiocyanate - PrepChem.com. Available at: [Link]

-

3,4-Dichloroaniline - Wikipedia. Available at: [Link]

-

The Diazotisation of Aniline and of the Chloroanilines in Dilute Sulphuric Acid Solutions: A Kinetic Study - ResearchGate. Available at: [Link]

- US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents.

-

Diazotisation - Organic Chemistry Portal. Available at: [Link]

-

thiophenol - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis and Properties of 4- ( 3,4-Dichloroanilino) - ElectronicsAndBooks. Available at: [Link]

-

3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem. Available at: [Link]

-

3,4~Dichlorobenzene sulfonic acid. Available at: [Link]

- US3331205A - Preparation of chlorothiophenols - Google Patents.

Sources

- 1. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 2. Leuckart Thiophenol Reaction [organic-chemistry.org]

- 3. Diazotisation [organic-chemistry.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. synarchive.com [synarchive.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US3331205A - Preparation of chlorothiophenols - Google Patents [patents.google.com]

- 10. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 12. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichlorothiophenol

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorothiophenol (CAS No. 5858-17-3) is a halogenated aromatic thiol compound of significant interest in synthetic chemistry and pharmaceutical development.[1] Its distinct reactivity, governed by the nucleophilic thiol group and the electronic influence of the two chlorine substituents on the benzene ring, makes it a valuable intermediate for creating more complex molecules.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights into its characterization, reactivity, and handling. It is designed to serve as a practical resource for scientists leveraging this compound in research and development, particularly in the synthesis of novel therapeutic agents and other high-value chemical entities.

Chemical Identity and Core Physicochemical Properties

Accurate identification and understanding of fundamental physical constants are paramount for the successful application of any chemical reagent. These properties dictate the conditions required for storage, handling, and reaction setup.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a benzene ring substituted at positions 3 and 4 with chlorine atoms and at position 1 with a thiol (-SH) group.[1] This arrangement is crucial to its chemical behavior.

Diagram: Annotated Structure of this compound

This diagram illustrates the IUPAC numbering scheme for the substituted benzene ring and highlights the key functional group.

Caption: Structure of this compound with IUPAC numbering.

| Identifier | Value | Source |

| Chemical Name | 3,4-Dichlorobenzenethiol | [2][3] |

| Synonyms | This compound, 3,4-Dichlorophenyl mercaptan | [2] |

| CAS Number | 5858-17-3 | [2][3][4][5] |

| Molecular Formula | C₆H₄Cl₂S | [1][4][5] |

| Molecular Weight | 179.07 g/mol | [2][4] |

| SMILES | C1=CC(=C(C=C1S)Cl)Cl | [3][4] |

| InChI Key | HNJZDPKMMZXSKT-UHFFFAOYSA-N | [5][6] |

Key Physical Properties

The physical state and thermal properties of this compound are essential for determining appropriate reaction temperatures and purification methods like distillation or recrystallization.

| Property | Value | Comments | Source |

| Appearance | Cloudy colorless to yellow liquid or low melting solid | The compound can exist in either state at or near room temperature. | [2] |

| Melting Point | 21 °C | Low melting point confirms its state at ambient temperatures. | [7] |

| Boiling Point | 76-78 °C @ 0.25 Torr; 119-120 °C @ 10 mmHg | Boiling point is pressure-dependent, indicating vacuum distillation is the preferred method for purification to avoid decomposition. | [2][6][7] |

| Density | 1.407 g/cm³ at 25 °C | Denser than water. | [7] |

| Refractive Index (n20/D) | 1.620 - 1.626 | A useful parameter for quick purity assessment of liquid samples. | [2][5][7] |

| Flash Point | >110 °C (>230 °F) | Indicates a low risk of flammability under standard lab conditions. | [2][6] |

Acidity, Solubility, and Reactivity Profile

The chemical behavior of this compound is dominated by the thiol group, whose properties are modulated by the electron-withdrawing chlorine atoms on the aromatic ring.

Acidity of the Thiol Group (pKa)

The thiol proton is the most acidic site on the molecule. The presence of two electron-withdrawing chlorine atoms on the benzene ring increases the acidity of the thiol group compared to unsubstituted thiophenol. This is due to the inductive effect, which stabilizes the resulting thiolate anion (C₆H₃Cl₂S⁻).

-

Predicted pKa: 5.35 ± 0.10[7]

This increased acidity makes this compound a stronger nucleophile in its deprotonated (thiolate) form, which is readily achieved with common bases. This property is fundamental to its use in nucleophilic substitution and addition reactions.[8]

Solubility Profile

Understanding the solubility is critical for selecting appropriate reaction solvents, extraction procedures, and purification methods.

-

Organic Solvents: As a relatively nonpolar organic molecule, it is expected to be soluble in a wide range of organic solvents such as ethers, halogenated hydrocarbons, and aromatic hydrocarbons.

-

Aqueous Solubility: Solubility in water is expected to be low. However, it will readily dissolve in aqueous base (e.g., NaOH, K₂CO₃) due to the formation of the water-soluble sodium or potassium thiolate salt.

Chemical Reactivity and Stability

The reactivity of this compound is centered around the sulfur atom.

-

Nucleophilicity: The thiolate anion is a potent nucleophile, readily participating in S-alkylation, S-arylation, and Michael addition reactions. This is the cornerstone of its utility as a synthetic building block.

-

Oxidation: Thiols are susceptible to oxidation. Under mild conditions, they can dimerize to form the corresponding disulfide (1,2-bis(3,4-dichlorophenyl)disulfane). Stronger oxidizing agents can lead to sulfonic acids. Due to this, it is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation.[9]

-

Stability: The compound is sensitive to air.[6] For long-term storage, it should be kept refrigerated in a tightly sealed container under an inert atmosphere.[9]

Diagram: Key Reactions of this compound

Caption: Common reaction pathways for this compound.

Spectroscopic Characterization

Spectroscopic data is indispensable for confirming the identity and purity of this compound. Below are the expected characteristics.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For thiophenols, the S-H stretch is a key diagnostic peak, though it is often weak.

-

S-H Stretch: A weak absorption is expected in the region of 2550-2600 cm⁻¹. Its presence is a strong indicator of the thiol group.

-

Aromatic C-H Stretch: Peaks will appear above 3000 cm⁻¹.

-

Aromatic C=C Bending: Multiple sharp absorptions are expected in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are indicative of the carbon-chlorine bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The aromatic region (typically δ 7.0-7.5 ppm) will show a characteristic splitting pattern for the three aromatic protons. The thiol proton (-SH) will appear as a singlet, with its chemical shift being variable depending on concentration and solvent.

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. The carbon atom attached to the sulfur (C-S) will have a characteristic chemical shift.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal the isotopic pattern characteristic of chlorine-containing compounds.

-

Molecular Ion (M⁺): The mass spectrum will show a cluster of peaks for the molecular ion due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). The expected pattern for two chlorines will be a trio of peaks at m/z 178 (M⁺), 180 (M+2), and 182 (M+4) with a characteristic intensity ratio of approximately 9:6:1.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed with internal checks and best practices to ensure trustworthy and reproducible data.

Protocol: Determination of Melting Point

Objective: To accurately determine the melting point range of a solid sample of this compound, which serves as a crucial indicator of purity.

Methodology:

-

Instrument Calibration: Before analysis, verify the calibration of the melting point apparatus using certified standards with melting points bracketing the expected value (e.g., benzophenone, 48-50°C). This ensures the trustworthiness of the instrument's temperature reading.

-

Sample Preparation: Finely crush a small amount of the solid sample on a watch glass to ensure uniform heat transfer.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube in the melting point apparatus.

-

Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~21 °C).

-

Once within 10°C of the expected melting point, reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Data Interpretation: The melting point is reported as the range T₁-T₂. A pure compound will exhibit a sharp melting range (typically < 1°C). A broad or depressed melting range suggests the presence of impurities.

Diagram: Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. This compound possesses several hazards that require strict adherence to safety protocols.

Hazard Identification

-

Toxicity: Harmful if swallowed or in contact with skin.[9]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[9][11]

-

Stench: The compound has a powerful and unpleasant odor (stench), which is characteristic of many thiols.[2][9]

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors and to contain the odor.[9]

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety goggles or a face shield.[9]

-

Ensure appropriate respiratory protection is available if there is a risk of generating aerosols.

-

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[9][12]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[9][12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[12]

-

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] It is recommended to store under an inert atmosphere (e.g., argon) and refrigerated to maintain quality and prevent oxidative degradation.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

This compound is not an end-product but a valuable intermediate. Its utility stems from the ability to introduce the 3,4-dichlorophenylthio moiety into a target molecule.

-

Intermediate in Pharmaceutical Synthesis: It serves as a key building block for certain drugs.[1]

-

Agrochemicals: It is used in the development of pesticides and fungicides.[1]

-

Research Probe: It has been employed as a trapping agent for electrophilic and alkylating intermediates produced during in vitro metabolism studies, aiding in the investigation of carcinogen metabolic pathways.[1]

-

Material Science: Its distinct electronic properties make it valuable in the development of novel materials.[1] It has also been used to develop surface-enhanced Raman scattering (SERS) sensors.

Conclusion

This compound is a versatile chemical reagent with a well-defined set of physicochemical properties. Its heightened acidity and nucleophilicity, a direct consequence of its electronic structure, make it a powerful tool for synthetic chemists. A thorough understanding of its properties, combined with rigorous adherence to safety and handling protocols, is essential for leveraging its full potential in the laboratory and advancing research in drug discovery and material science.

References

-

ResearchGate. (n.d.). Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions studied in this paper: (a) nucleophilic reaction between thiophenols and benzylbromides. Retrieved from [Link]

-

PubMed Central. (n.d.). Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. Retrieved from [Link]

-

Royal Society of Chemistry. (2019, January 18). Electrochemical oxidative C–H/S–H cross-coupling between enamines and thiophenols with H2 evolution. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichlorothiophene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3,4-Dichlorophenol in Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichlorobenzenethiol. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichlorophenol. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3,4-dichlorobenzenethiol. Retrieved from [Link]

-

Indian Association for the Cultivation of Science. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H4Cl2S). Retrieved from [Link]

-

GTI Laboratory Supplies. (n.d.). 3,4-Dichlorophenol, 99%, for synthesis, Certified® 25g. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR]. Retrieved from [Link]

- Google Patents. (n.d.). US3331205A - Preparation of chlorothiophenols.

-

ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenol, 4-chloro-. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 3,4-Dichlorobenzenethiol | C6H4Cl2S | CID 79964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 5858-17-3 | FD36242 | Biosynth [biosynth.com]

- 5. L12031.03 [thermofisher.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. chemicalbook.com [chemicalbook.com]

3,4-Dichlorothiophenol solubility in methanol and ethanol

An In-depth Technical Guide to the Solubility of 3,4-Dichlorothiophenol in Methanol and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of this compound in two common polar protic solvents: methanol and ethanol. As a crucial parameter in process chemistry, formulation development, and analytical method design, understanding the solubility of this reactive intermediate is paramount. This document moves beyond a simple data sheet, offering a deep dive into the underlying physicochemical principles that govern its solubility. It provides a robust theoretical framework based on intermolecular forces and presents a detailed, self-validating experimental protocol for researchers to accurately determine solubility in their own laboratory settings. This guide is structured to empower scientists with both the foundational knowledge and the practical tools necessary for their work with this compound.

Introduction: The Significance of this compound Solubility

This compound is a key building block in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1] Its utility as a chemical intermediate necessitates a thorough understanding of its physical properties, among which solubility is of primary importance.[1] The choice of solvent can profoundly impact reaction kinetics, yield, and purity of the final product. Methanol and ethanol are frequently employed as reaction media and for purification processes like recrystallization due to their polarity, ability to dissolve a wide range of organic molecules, and relatively low cost.

This guide, therefore, addresses the critical need for a detailed understanding of the solubility of this compound in these two alcohols. It is designed to serve as a practical resource for laboratory professionals, providing a blend of theoretical insights and actionable experimental procedures.

Physicochemical Profile of this compound

A foundational understanding of the solute is essential before delving into its interactions with solvents. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 5858-17-3 | [2] |

| Molecular Formula | C₆H₄Cl₂S | [1][2] |

| Molecular Weight | 179.07 g/mol | [1][3] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Melting Point | 21 °C | [4] |

| Boiling Point | 119-120 °C at 10 mmHg | [4] |

| Refractive Index | n20/D 1.623 (lit.) | [4] |

| IUPAC Name | 3,4-dichlorobenzene-1-thiol | [2] |

The Theoretical Basis of Solubility: A Molecular Perspective

The adage "like dissolves like" provides a useful starting point for predicting solubility. This principle is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5] For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Intermolecular Forces at Play:

-

This compound (Solute):

-

London Dispersion Forces: Present in all molecules, these forces arise from temporary fluctuations in electron density and increase with molecular size and surface area.[6] The benzene ring and chlorine atoms contribute significantly to these forces.

-

Dipole-Dipole Interactions: The presence of two electronegative chlorine atoms and a sulfur atom creates a permanent dipole moment in the molecule, leading to electrostatic attractions between molecules.

-

-

Methanol (CH₃OH) and Ethanol (CH₃CH₂OH) (Solvents):

-

Hydrogen Bonding: Both methanol and ethanol possess a hydroxyl (-OH) group, enabling them to act as both hydrogen bond donors and acceptors.[5][7][8] This is the strongest intermolecular force present in these solvents.[5]

-

Dipole-Dipole Interactions: The polar C-O and O-H bonds result in a net molecular dipole.

-

London Dispersion Forces: Present throughout the molecules.

-

The solubility of this compound in methanol and ethanol is primarily driven by the interaction between the polar regions of the solute and the highly polar solvent molecules. The sulfhydryl (-SH) group of the thiophenol is weakly acidic and can participate in weak hydrogen bonding with the alcohol's hydroxyl group, although this interaction is significantly weaker than the O-H---O hydrogen bonds between alcohol molecules.[9][10] The dominant solute-solvent interactions are expected to be dipole-dipole forces.

Caption: Intermolecular forces governing the solubility of this compound in alcoholic solvents.

Solubility Profile in Methanol and Ethanol

While extensive literature searches did not yield specific quantitative solubility data for this compound in methanol and ethanol, a qualitative assessment can be made based on its molecular structure and the principles outlined above. The analogous compound, 3,4-dichlorophenol, is reported to be very soluble in ethanol.[11] Given the structural similarities, this compound is also expected to be readily soluble in both methanol and ethanol.

For precise quantitative analysis, experimental determination is necessary. The following tables are provided as templates for researchers to record their empirical data.

Table 1: Experimentally Determined Solubility of this compound in Methanol

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

Table 2: Experimentally Determined Solubility of this compound in Ethanol

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

Comparative Analysis: Methanol vs. Ethanol

Both methanol and ethanol are highly polar solvents capable of engaging in similar intermolecular interactions with this compound. However, subtle differences in their structure may lead to slight variations in solubility.

-

Methanol (CH₃OH): Being smaller and less sterically hindered, methanol molecules may solvate the solute more efficiently.

-

Ethanol (CH₃CH₂OH): The slightly longer nonpolar ethyl group in ethanol increases its nonpolar character compared to methanol. This might slightly enhance the solubility of aromatic compounds like this compound due to more favorable London dispersion force interactions with the benzene ring.

In practice, the solubility in both solvents is expected to be high, and any difference is likely to be minor. Temperature will be a significant factor, with solubility generally increasing with higher temperatures.

A Validated Protocol for Experimental Solubility Determination

To ensure accuracy and reproducibility, a standardized protocol is essential. The isothermal saturation method is a reliable technique for determining the solubility of a solid or liquid in a solvent. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Workflow for Isothermal Saturation Method

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology:

-

Materials and Equipment:

-

This compound (high purity)

-

Methanol and Ethanol (analytical grade)

-

Temperature-controlled shaker bath

-

Sealed glass vials with screw caps

-

Calibrated volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

-

-

Protocol:

-

Step 1: Preparation: To a series of vials, add a known volume (e.g., 10.0 mL) of the chosen solvent (methanol or ethanol). Add an excess amount of this compound to each vial to ensure that a saturated solution can be formed with undissolved solute remaining. Causality: The presence of excess solid/liquid solute is the definition of a saturated solution at equilibrium.

-

Step 2: Equilibration: Securely seal the vials and place them in a shaker bath set to the desired temperature. Agitate the vials for a prolonged period (24-48 hours is typical) to allow the system to reach thermodynamic equilibrium. Causality: Continuous agitation ensures intimate contact between the solute and solvent, while a long equilibration time guarantees that the maximum amount of solute has dissolved.

-

Step 3: Phase Separation: Stop the agitation and let the vials stand undisturbed in the temperature-controlled bath for at least 4-6 hours. Causality: This allows the undissolved solute to settle, ensuring that a clear supernatant, free of suspended particles, can be sampled.

-

Step 4: Sampling: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant. Use a syringe that has been thermally equilibrated to the bath temperature to avoid precipitation or temperature-induced concentration changes. The syringe should be fitted with a filter to remove any micro-particulates. Causality: Filtering is a critical self-validating step to ensure only the dissolved solute is being analyzed. Thermal equilibration of the sampling device prevents changes in solubility during the transfer process.

-

Step 5: Dilution: Immediately transfer the aliquot into a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the analytical instrument. Record the dilution factor. Causality: Accurate dilution is necessary for precise quantification, as the saturated solution will likely be too concentrated for direct measurement.

-

Step 6: Quantification: Analyze the diluted sample. For UV-Vis, determine the absorbance at the λmax of this compound. For HPLC, determine the peak area. A pre-established calibration curve (absorbance or peak area vs. concentration) is required. Causality: A multi-point calibration curve ensures the trustworthiness and accuracy of the concentration measurement.

-

Step 7: Calculation: Use the concentration of the diluted sample and the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility at that specific temperature.

-

Conclusion

This guide has provided a detailed examination of the solubility of this compound in methanol and ethanol. While published quantitative data is scarce, a strong theoretical understanding based on intermolecular forces predicts high solubility in both solvents. The provided experimental protocol offers a robust and reliable method for researchers to determine precise solubility values tailored to their specific laboratory conditions and needs. This foundational knowledge is indispensable for the effective use of this compound in research, development, and manufacturing, enabling more efficient process optimization and formulation design.

References

-

PubChem. (n.d.). 3,4-Dichlorophenol. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichlorothiophene. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Solubility of Things. (n.d.). (3,4-dichlorophenyl)methanol. Retrieved from [Link]

-

Study.com. (n.d.). Identify the intermolecular forces present in the following substances based on the shape of the.... Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). Intermolecular Forces. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Alcohols, Phenols, Thiols, and Ethers. Retrieved from [Link]

-

Chemical Land21. (n.d.). THIOPHENOL. Retrieved from [Link]

-

Pearson. (n.d.). Which types of intermolecular forces are present in methanol (CH3OH)?. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol. Retrieved from [Link]

-

Spivey, A. C., et al. (2005). The synthesis of water soluble decalin-based thiols and S-nitrosothiols—model systems for studying the reactions of nitric oxide. Organic & Biomolecular Chemistry, 3(10), 1957-1965. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 11). Intermolecular Forces and Solubilities. Retrieved from [Link]

-

Study.com. (n.d.). What type of intermolecular forces are present in CH3OH?. Retrieved from [Link]

-

Filo. (2025, August 28). What is the predominant intermolecular force in the liquid state of each.... Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, April 11). Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions - Boiling Point & Solubility [Video]. YouTube. Retrieved from [Link]

-

ACS Publications. (2023, February 28). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]

-

National Institutes of Health. (2023, February 28). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of aromatic thiols and aromatic sulfides.

-

Springer. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]

-

Southern Illinois University Edwardsville. (n.d.). Chapter 7. Alcohols, Thiols, Phenols, Ethers. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3,4-dichlorobenzenethiol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). Thiols and Sulfides. Retrieved from [Link]

Sources

- 1. This compound | 5858-17-3 | FD36242 | Biosynth [biosynth.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. Alcohols, Phenols, Thiols, and Ethers [chem.latech.edu]

- 6. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. homework.study.com [homework.study.com]

- 8. Which types of intermolecular forces are present in methanol (CH3... | Study Prep in Pearson+ [pearson.com]

- 9. Thiol - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4-Dichlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-dichlorothiophenol. In the absence of readily available experimental spectra, this guide leverages high-quality predicted data to elucidate the structural features of this important chemical intermediate. A detailed interpretation of chemical shifts and coupling constants is presented, grounded in the fundamental principles of NMR spectroscopy and the electronic effects of substituents on aromatic systems. This whitepaper further outlines a robust, self-validating experimental workflow for acquiring high-fidelity NMR data for similar small molecules, ensuring scientific integrity and reproducibility. Visualizations of the molecular structure and experimental protocols are provided to enhance understanding. This guide is intended to be an essential resource for researchers in synthetic chemistry, drug discovery, and materials science who utilize NMR for structural characterization.

Introduction: The Significance of this compound and the Power of NMR

This compound is a halogenated aromatic thiol that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties, conferred by the presence of two chlorine atoms and a thiol group on the benzene ring, make it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The precise characterization of this molecule is paramount for ensuring the purity, identity, and desired reactivity in subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides exquisitely detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide delves into the intricacies of the ¹H and ¹³C NMR spectra of this compound, offering a roadmap for its spectral interpretation and a framework for obtaining high-quality data.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of public, experimentally derived NMR data for this compound, this guide utilizes predicted spectra generated from a validated computational model. Online prediction tools, such as the one available at , employ sophisticated algorithms based on large spectral databases to provide reliable estimations of chemical shifts and coupling constants.[2][3][4]

Disclaimer: The following spectral data are predicted and should be used as a guide for interpretation. Experimental verification is recommended for definitive structural confirmation.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.35 | d | J(H2-H6) = 2.2 |

| H-5 | 7.28 | d | J(H5-H6) = 8.3 |

| H-6 | 7.03 | dd | J(H6-H5) = 8.3, J(H6-H2) = 2.2 |

| SH | 3.5 (variable) | s | - |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-S) | 132.5 |

| C-2 | 131.8 |

| C-3 | 133.2 |

| C-4 | 130.9 |

| C-5 | 129.1 |

| C-6 | 127.6 |

In-Depth Spectral Analysis: Unraveling the Structure

The predicted ¹H and ¹³C NMR spectra of this compound reveal a distinct pattern of signals that can be rationalized by considering the electronic effects of the substituents on the aromatic ring.

Analysis of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum (δ 7.0-7.4 ppm) is expected to show three distinct signals corresponding to the three aromatic protons.

-

H-2 (δ 7.35, doublet): This proton is ortho to the thiol group and meta to the chlorine at C-4. The thiol group is a weak electron-donating group, while the chlorine atoms are electron-withdrawing. The deshielding effect of the adjacent chlorine at C-3 and the anisotropic effect of the benzene ring place this proton at the most downfield position. It appears as a doublet due to coupling with H-6. The small coupling constant (J = 2.2 Hz) is characteristic of a meta-coupling (⁴J) in aromatic systems.[5][6]

-

H-5 (δ 7.28, doublet): This proton is ortho to the chlorine at C-4 and meta to the thiol group. The strong electron-withdrawing nature of the chlorine atom at C-4 significantly deshields this proton. It appears as a doublet due to coupling with the adjacent H-6, with a larger coupling constant (J = 8.3 Hz) typical for ortho-coupling (³J).[7][8]

-

H-6 (δ 7.03, doublet of doublets): This proton is ortho to both the thiol group and the chlorine at C-5. It experiences coupling from both H-5 (ortho) and H-2 (meta). Consequently, its signal is split into a doublet of doublets, with coupling constants corresponding to the ortho (J = 8.3 Hz) and meta (J = 2.2 Hz) interactions.

-

SH Proton (δ 3.5, singlet): The chemical shift of the thiol proton is highly variable and depends on factors such as concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet and may not always be observed.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the six aromatic carbons, as they are all in unique chemical environments.

-

Substituent Effects on Chemical Shifts: The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the thiol group and the electron-withdrawing nature of the chlorine atoms.[9][10][11] Electron-withdrawing groups generally cause a downfield shift (deshielding) of the carbon atoms they are attached to (ipso-carbon) and the para-carbon, while having a smaller effect on the ortho and meta carbons.[1][12] Conversely, electron-donating groups cause an upfield shift (shielding).

-

C-1 (δ 132.5): The carbon atom attached to the sulfur (ipso-carbon) is expected to be deshielded due to the electronegativity of sulfur.

-

C-3 and C-4 (δ 133.2 and 130.9): The carbons bearing the chlorine atoms are significantly deshielded due to the strong electron-withdrawing inductive effect of chlorine.

-

C-2, C-5, and C-6 (δ 131.8, 129.1, and 127.6): The chemical shifts of the remaining carbons are a result of the combined electronic effects of the three substituents. The predicted values reflect the complex interplay of inductive and resonance effects within the aromatic ring.

Experimental Protocols for High-Fidelity NMR

To obtain reliable and reproducible NMR data, a meticulous experimental approach is essential. The following protocol is a self-validating system designed for the analysis of small molecules like this compound.

Sample Preparation

A well-prepared sample is the cornerstone of a high-quality NMR spectrum.[13][14]

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. The use of a deuterated solvent is crucial for the spectrometer's lock system.

-

Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[15] For ¹³C NMR, a higher concentration (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.[13]

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.

-

Filtration: Filter the final solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter that could degrade spectral quality.

-

NMR Tube: Use a high-quality, clean 5 mm NMR tube.

Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and the sample.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Key Acquisition Parameters:

-

¹H NMR:

-

Pulse Angle: A 30-45 degree pulse angle is typically used to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 16 ppm is usually sufficient for most organic molecules.

-

Acquisition Time: An acquisition time of 2-4 seconds provides good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Number of Scans: For a moderately concentrated sample, 8-16 scans are often sufficient.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon.

-

Spectral Width: A wider spectral width of around 240 ppm is necessary to encompass the larger chemical shift range of carbon nuclei.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.

-

Visualization of Molecular Structure

A clear understanding of the molecular structure is essential for interpreting NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

Conclusion: A Powerful Tool for Structural Verification

This technical guide has provided a detailed, albeit predictive, exploration of the ¹H and ¹³C NMR spectra of this compound. The analysis of the predicted chemical shifts and coupling constants, rooted in the principles of substituent effects, offers a robust framework for the structural interpretation of this and similar aromatic compounds. The outlined experimental protocols provide a clear and validated pathway for researchers to acquire high-quality NMR data, ensuring the integrity and reproducibility of their findings. As a cornerstone of modern chemical analysis, a thorough understanding and proficient application of NMR spectroscopy are indispensable for scientists in drug development and materials science, enabling the confident characterization and advancement of novel chemical entities.

References

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

- Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 731–738.

- Fukushima, K., & Kadowaki, N. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 56(11), 1032-1038.

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(27), 18337-18347.

- Amass, A. J. (2000). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. European Polymer Journal, 36(4), 737-742.

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

Colorado State University. (n.d.). CASCADE. Retrieved from [Link]

-